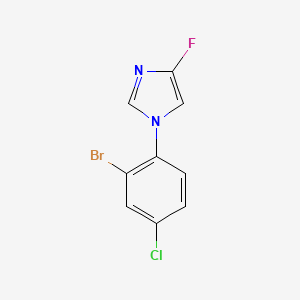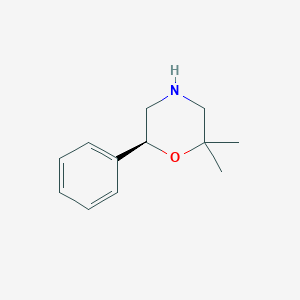
(S)-2,2-Dimethyl-6-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2-Dimethyl-6-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a phenyl group at the 6-position and two methyl groups at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted ketone and a morpholine derivative.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This is usually achieved through intramolecular nucleophilic substitution.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization and distillation to purify the compound.
Chiral Resolution: Using industrial-scale chiral chromatography or enzymatic resolution to separate the enantiomers.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2-Dimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2,2-Dimethyl-6-phenylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2,2-Dimethyl-6-phenylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist at receptor sites, or by inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylmorpholine: Lacks the phenyl group, resulting in different chemical properties and biological activity.
6-Phenylmorpholine: Lacks the dimethyl substitution, affecting its steric and electronic properties.
2,2-Dimethyl-4-phenylmorpholine: Similar structure but with the phenyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
(S)-2,2-Dimethyl-6-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and as a probe in biological studies.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(6S)-2,2-dimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
XMDDPYQDOKILDF-LLVKDONJSA-N |
SMILES isomérico |
CC1(CNC[C@@H](O1)C2=CC=CC=C2)C |
SMILES canónico |
CC1(CNCC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


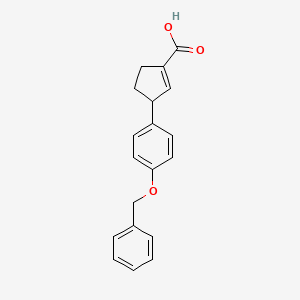
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
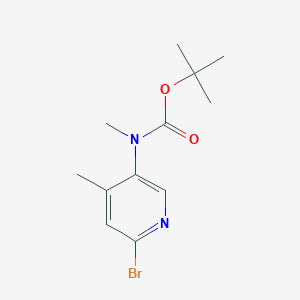
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)

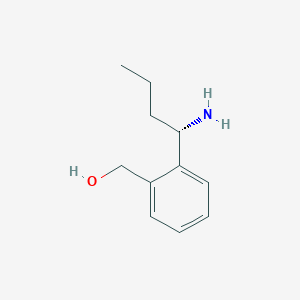


![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)

![2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13057054.png)
